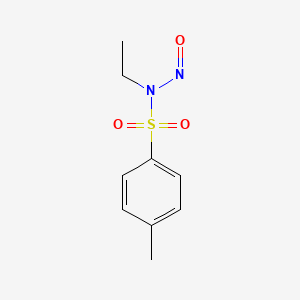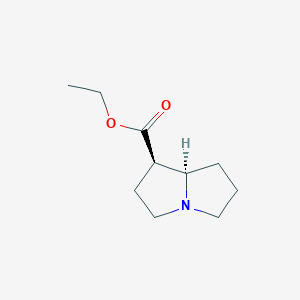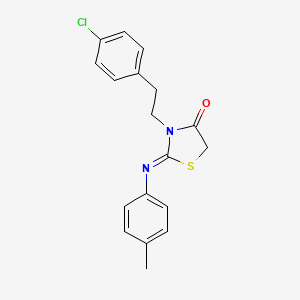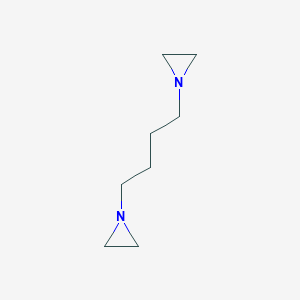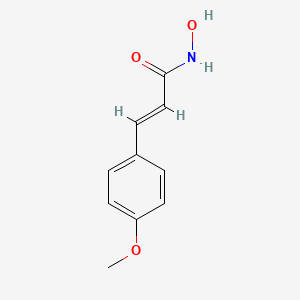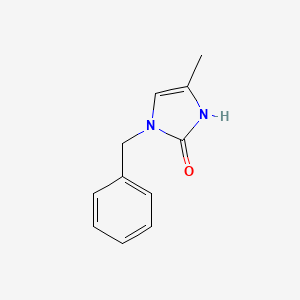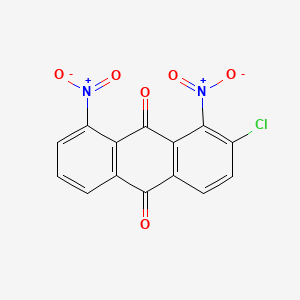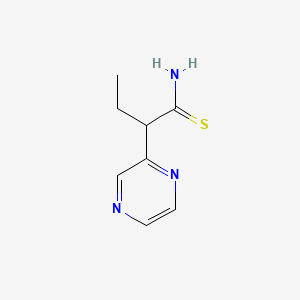
Butyramide, 2-(2-pyrazinyl)thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Butyramide, 2-(2-pyrazinyl)thio- can be achieved through several methods. One common approach involves the reaction of butyronitrile with sulfur-containing reagents under specific conditions. This method typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of ammonium salts and butyryl chloride, which react to form the compound under suitable conditions. Industrial production methods often utilize biocatalytic processes, such as the use of nitrile hydratase enzymes from Bacillus species, to convert butyronitrile to butyramide efficiently .
化学反応の分析
Butyramide, 2-(2-pyrazinyl)thio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
科学的研究の応用
Butyramide, 2-(2-pyrazinyl)thio- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and antifungal agent. In medicine, derivatives of this compound have shown promise as anticonvulsants and inhibitors of histone deacetylases, which are important for regulating gene expression and cell differentiation. Additionally, the compound is used in the production of electrorheological fluids, which have applications in various mechanical devices .
作用機序
The mechanism of action of Butyramide, 2-(2-pyrazinyl)thio- involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit histone deacetylases work by binding to the active site of the enzyme, preventing it from removing acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell differentiation or apoptosis in cancer cells. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
類似化合物との比較
Butyramide, 2-(2-pyrazinyl)thio- can be compared with other similar compounds, such as butyramide and isobutyramide. While butyramide is the amide of butyric acid and has applications in various fields, the addition of the 2-pyrazinylthio group in Butyramide, 2-(2-pyrazinyl)thio- enhances its biological activity and specificity. Isobutyramide, on the other hand, has a different structural arrangement and exhibits different chemical and biological properties. The unique structure of Butyramide, 2-(2-pyrazinyl)thio- makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
32081-46-2 |
|---|---|
分子式 |
C8H11N3S |
分子量 |
181.26 g/mol |
IUPAC名 |
2-pyrazin-2-ylbutanethioamide |
InChI |
InChI=1S/C8H11N3S/c1-2-6(8(9)12)7-5-10-3-4-11-7/h3-6H,2H2,1H3,(H2,9,12) |
InChIキー |
SJLKYVVYUNFNBO-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=CN=C1)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
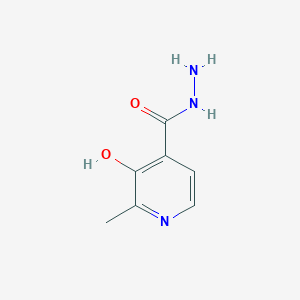

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
